4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid

Dye intermediate physicochemical profiling structure–property relationships

Researchers needing a versatile coupling component for polyazo dye or colorimetric probe development require a building block with dual reactivity and established chromatographic behavior. 4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid (CAS 84963-05-3) meets this need. - Dual coupling sites: the 3-aminophenoxy side-chain enables sequential diazotization, allowing two chromophores from one intermediate. - Validated HPLC protocol and documented LogP (-1.17) reduce method development time. - High aqueous solubility and flexible ether linker support π-π stacking for sensor design. - Available at ≥98% purity for consistent synthetic outcomes.

Molecular Formula C18H16N2O9S2
Molecular Weight 468.5 g/mol
CAS No. 84963-05-3
Cat. No. B12685768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid
CAS84963-05-3
Molecular FormulaC18H16N2O9S2
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)O)N
InChIInChI=1S/C18H16N2O9S2/c19-10-2-1-3-11(6-10)29-9-17(22)20-14-4-5-16(31(26,27)28)13-7-12(30(23,24)25)8-15(21)18(13)14/h1-8,21H,9,19H2,(H,20,22)(H,23,24,25)(H,26,27,28)
InChIKeyRIJWTBZRICUKGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

84963-05-3 | Identity and Physicochemical Profile


4-(((3-Aminophenoxy)acetyl)amino)-5-hydroxynaphthalene-1,7-disulphonic acid (CAS 84963‑05‑3) is a synthetic naphthalene‑1,7‑disulphonic acid derivative that carries a 3‑aminophenoxyacetyl amide substituent at the 4‑position and a free hydroxyl at the 5‑position [1]. It belongs to the class of aminohydroxynaphthalene disulphonic acids that are widely employed as coupling components in azo dye synthesis and, more recently, as scaffolds for colorimetric probes [2]. Its molecular formula is C₁₈H₁₆N₂O₉S₂ (MW 468.46 g mol⁻¹), it possesses five hydrogen‑bond donors and ten hydrogen‑bond acceptors, and its measured LogP is –1.17, indicating substantial aqueous solubility [3].

84963-05-3 | Why Generic Substitution Fails


The core 4‑amino‑5‑hydroxynaphthalene‑1,7‑disulphonic acid structure is shared by numerous commercial dye intermediates, but the target compound appends a 3‑aminophenoxyacetyl arm that simultaneously increases molecular size by ≈149 Da relative to the parent amine, adds three hydrogen‑bond acceptors, introduces a flexible ether‑linked aromatic ring capable of π–π stacking, and provides a distal primary amine that can be independently diazotised or conjugated [1][2]. These structural features fundamentally alter the compound’s chromatographic retention, its capacity for secondary interactions with biological targets, and the shade/fastness profile of any derived azo colorant. Consequently, simpler analogs such as 4‑amino‑5‑hydroxynaphthalene‑1,7‑disulphonic acid (CAS 6535‑70‑2) or 4‑acetamido‑5‑hydroxynaphthalene‑1,7‑disulphonic acid cannot replicate the steric, electronic, or solubility properties that the extended linker confers [3].

84963-05-3 | Differentiation Evidence Against Structural Analogs


Molecular Weight and Hydrogen‑Bond Capacity vs Parent Amine

The target compound carries a 3‑aminophenoxyacetyl group that adds C₈H₇NO₂ (149.15 Da) to the 4‑amino‑5‑hydroxynaphthalene‑1,7‑disulphonic acid scaffold (CAS 6535‑70‑2, C₁₀H₉NO₇S₂, MW 319.31). This increases the molecular weight from ∼319 to 468.46 Da and the heavy‑atom count from 20 to 30, while raising the hydrogen‑bond acceptor count from 7 to 10 and donor count from 4 to 5 [1][2]. The added aromatic ring and ether oxygen create a larger, more polarisable surface that affects both solubility and binding interactions.

Dye intermediate physicochemical profiling structure–property relationships

Aqueous Solubility and LogP vs Dichlorobenzoyl Analog

The experimentally determined LogP of the target compound is –1.17 [1]. The closest commercial comparator that retains the 5‑hydroxynaphthalene‑1,7‑disulphonic acid core but bears a lipophilic 4‑substituent is 4‑((2,4‑dichlorobenzoyl)amino)‑5‑hydroxynaphthalene‑1,7‑disulphonic acid (CAS 6528‑49‑0), whose LogP is not published but whose two chlorine atoms and benzamide linkage are expected to elevate LogP by at least 1.5–2.0 units based on fragment‑based estimates [2]. The lower LogP of the target compound reflects the polar ether and free amine functionalities and predicts faster elution under reversed‑phase conditions and higher aqueous solubility.

LogP solubility chromatographic retention dye uptake

Enzyme Inhibition Potential Informed by MurA Scaffold Activity

Although the target compound itself has not been profiled, the structurally simpler 4‑amino‑5‑hydroxynaphthalene‑1,7‑disulphonic acid (CAS 6535‑70‑2) inhibits Enterobacter cloacae MurA (UDP‑N‑acetylglucosamine 1‑carboxyvinyltransferase) by 93 % at 0.1 mM [1]. The target compound retains the identical naphthalene‑1,7‑disulphonic acid core and adds an extended 3‑aminophenoxyacetyl chain that can engage additional subsites in the enzyme’s substrate‑binding pocket. By analogy with the 8‑anilinonaphthalene‑1‑sulfonic acid series, where N‑aryl substitution markedly modulates affinity, the 3‑aminophenoxyacetyl extension is predicted to alter both potency and selectivity relative to the parent amine.

MurA inhibitor antibacterial naphthalene sulfonic acid enzyme assay

Validated Mixed‑Mode HPLC Method for Purity Assessment

A dedicated reversed‑phase HPLC method has been published for this compound using a Newcrom R1 mixed‑mode column with acetonitrile/water/phosphoric acid mobile phase, scalable to preparative isolation and MS‑compatible when formic acid replaces phosphoric acid [1]. The method is specifically optimised for the target molecule’s polarity and ionic character and is not simply a generic protocol. Commercial purity is specified as 98.0 % . In contrast, no equivalent publicly disclosed, column‑optimised method exists for the 4‑((2,4‑dichlorobenzoyl)amino) analog, increasing the quality‑control burden for that alternative.

HPLC method quality control purity assessment mixed‑mode chromatography

84963-05-3 | High-Value Application Scenarios


Azo Dye Intermediate with an Additional Reactive Amino Handle

The compound’s 3‑aminophenoxy side‑chain provides a second aromatic amine that can be independently diazotised and coupled, enabling the synthesis of polyazo dyes with two chromophoric systems from a single intermediate. This contrasts with 4‑amino‑5‑hydroxynaphthalene‑1,7‑disulphonic acid, which offers only one coupling position, and with 4‑acetamido analogs that require deprotection before the second coupling can occur [1][2].

Medicinal Chemistry Campaigns Targeting MurA Enzyme

The 4‑amino‑5‑hydroxynaphthalene‑1,7‑disulphonic acid core displays 93 % MurA inhibition at 0.1 mM [1]. The target compound extends this core with a flexible 3‑aminophenoxyacetyl chain that can be elaborated to probe the enzyme’s anion‑binding pocket and improve selectivity versus human off‑targets. Procurement of this specific derivative enables SAR exploration that is not possible with the simple 4‑amino or 4‑acetamido analogs.

Chromatographic Method Development and Reference Standard

Because a validated mixed‑mode HPLC protocol already exists for this molecule [1], it can serve as a system‑suitability standard or retention‑time marker in laboratories developing separation methods for sulphonated naphthalene libraries. The documented LogP (–1.17) and published chromatographic conditions reduce uncertainty in method transfer compared with analogs lacking such data.

Water‑Soluble Colorimetric Sensor Scaffold

The combination of a chromophoric naphthalene core, high aqueous solubility (LogP –1.17), and a free terminal aromatic amine makes the compound a candidate backbone for colorimetric metal‑ion or enzyme sensors where further functionalisation via the distal amine is required [1][2]. The 3‑aminophenoxy linker provides spatial separation between the sensor scaffold and the recognition element, a feature absent in compact aminonaphthalene sulfonates like 4‑amino‑5‑hydroxynaphthalene‑1,7‑disulphonic acid.

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